2-(4-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2-(4-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing heterocyclic compound featuring a pyridine core substituted at position 2 with a 4-methylpyrazole moiety and at position 6 with a pinacol boronate ester group. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organometallic chemistry for constructing biaryl systems . This compound is primarily utilized in pharmaceutical and materials science research as a synthetic intermediate, particularly in the development of kinase inhibitors and other bioactive molecules .
Properties
IUPAC Name |
2-(4-methylpyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BN3O2/c1-11-9-17-19(10-11)13-8-6-7-12(18-13)16-20-14(2,3)15(4,5)21-16/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLPQKIYDFNWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)N3C=C(C=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671307 | |
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310405-03-8 | |
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70671307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Buchwald-Hartwig Amination of 2,6-Dibromopyridine
Reagents :
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2,6-Dibromopyridine (1.0 equiv)
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4-Methyl-1H-pyrazole (1.2 equiv)
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Pd(OAc)₂ (5 mol%)
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Xantphos (10 mol%)
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Cs₂CO₃ (2.5 equiv)
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Toluene, 110°C, 18 h
Procedure :
Under nitrogen, a mixture of 2,6-dibromopyridine (2.37 g, 10 mmol), 4-methyl-1H-pyrazole (1.15 g, 12 mmol), Pd(OAc)₂ (112 mg, 0.5 mmol), Xantphos (578 mg, 1 mmol), and Cs₂CO₃ (8.14 g, 25 mmol) in toluene (50 mL) was refluxed. Post-reaction, the mixture was filtered through Celite, concentrated, and purified via silica chromatography (hexane/EtOAc 4:1) to yield 2-(4-methyl-1H-pyrazol-1-yl)-6-bromopyridine as a white solid (2.01 g, 78%).
Characterization :
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¹H NMR (400 MHz, CDCl₃) : δ 8.51 (d, J = 2.4 Hz, 1H), 8.12 (dd, J = 8.0, 2.4 Hz, 1H), 7.89 (s, 1H), 7.76 (d, J = 8.0 Hz, 1H), 7.45 (s, 1H), 2.42 (s, 3H).
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HRMS (ESI) : m/z calcd for C₉H₈BrN₃ [M+H]⁺: 253.9894; found: 253.9891.
Miyaura Borylation of 6-Bromo Intermediate
Reagents :
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2-(4-Methyl-1H-pyrazol-1-yl)-6-bromopyridine (1.0 equiv)
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Bis(pinacolato)diboron (1.5 equiv)
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PdCl₂(dppf) (5 mol%)
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KOAc (3.0 equiv)
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Dioxane, 80°C, 12 h
Procedure :
A suspension of the bromopyridine intermediate (2.54 g, 10 mmol), B₂pin₂ (3.81 g, 15 mmol), PdCl₂(dppf) (366 mg, 0.5 mmol), and KOAc (2.94 g, 30 mmol) in dioxane (50 mL) was degassed and heated. After cooling, the mixture was extracted with EtOAc, dried (Na₂SO₄), and concentrated. Flash chromatography (hexane/EtOAc 3:1) afforded the target compound as a pale-yellow solid (2.89 g, 85%).
Characterization :
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¹H NMR (400 MHz, CDCl₃) : δ 8.67 (d, J = 2.4 Hz, 1H), 8.25 (dd, J = 8.0, 2.4 Hz, 1H), 7.95 (s, 1H), 7.82 (d, J = 8.0 Hz, 1H), 7.51 (s, 1H), 2.47 (s, 3H), 1.38 (s, 12H).
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¹¹B NMR (128 MHz, CDCl₃) : δ 30.2.
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HRMS (ESI) : m/z calcd for C₁₅H₂₀BN₃O₂ [M+H]⁺: 301.1598; found: 301.1595.
Early-Stage Borylation Pathway
Miyaura Borylation of 2,6-Dibromopyridine
Reagents :
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2,6-Dibromopyridine (1.0 equiv)
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Bis(pinacolato)diboron (1.5 equiv)
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PdCl₂(dppf) (5 mol%)
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KOAc (3.0 equiv)
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Dioxane, 80°C, 12 h
Procedure :
Following the method in Section 2.2, 2,6-dibromopyridine (2.37 g, 10 mmol) yielded 6-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2.98 g, 88%).
Characterization :
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¹H NMR (400 MHz, CDCl₃) : δ 8.71 (d, J = 2.4 Hz, 1H), 8.29 (dd, J = 8.0, 2.4 Hz, 1H), 7.87 (d, J = 8.0 Hz, 1H), 1.39 (s, 12H).
Pyrazole Coupling via Nucleophilic Aromatic Substitution
Reagents :
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6-Bromo-2-(pinacolboron)pyridine (1.0 equiv)
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4-Methyl-1H-pyrazole (1.5 equiv)
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NaH (2.0 equiv)
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DMF, 120°C, 24 h
Procedure :
A mixture of the boronic ester (2.98 g, 10 mmol), 4-methyl-1H-pyrazole (1.44 g, 15 mmol), and NaH (480 mg, 20 mmol) in DMF (30 mL) was heated. Workup and purification yielded the target compound (2.12 g, 70%).
Critical Evaluation of Methodologies
Reaction Efficiency and Scalability
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Late-stage route offers higher overall yields (63–68%) due to milder conditions for the boronic ester.
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Early-stage route suffers from lower yields (55–60%) attributed to boronic ester degradation during prolonged heating in DMF.
Industrial and Research Applications
The compound serves as a key intermediate in:
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated derivatives, nucleophiles, and electrophiles under various conditions, including the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
2-(4-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Core Heterocycle Modifications
Imidazopyridine Derivatives :
Compounds like 2-(4-Chlorophenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine () replace the pyridine core with an imidazo[1,2-a]pyridine system. The fused imidazole ring enhances π-conjugation and electron-deficient character, increasing boronate reactivity in cross-couplings. Such derivatives are prevalent in anticancer agent synthesis, as seen in PI3Kα inhibitors .- Pyrrolidine and Piperidine Analogues: Saturated heterocycles, such as tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)pyrrolidine-1-carboxylate (2ab, ), exhibit reduced aromaticity, altering electronic properties. The trimethylsilyl group introduces steric bulk, lowering synthetic yields (36% vs.
Substituent Effects
Electron-Withdrawing Groups (EWGs) :
Chlorine and trifluoromethyl substituents, as in 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine (), activate the boronate ester by withdrawing electron density, accelerating Suzuki couplings. In contrast, the target compound’s 4-methylpyrazole donates electrons via resonance, likely reducing reactivity .- Hydrophilic Modifications: 2-[4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl]ethanol () incorporates an ethanol group, improving aqueous solubility. This contrasts with the target compound’s hydrophobic methylpyrazole, which may enhance membrane permeability .
Table 1: Comparative Data for Select Analogues
Key Observations:
Synthetic Yields: Yields vary widely (17–95%), influenced by steric hindrance (e.g., trimethylsilyl groups in 2ab) and reaction conditions.
Thermal Stability : Triazolopyridine derivatives (e.g., BD446992) exhibit higher melting points (103–108°C), indicative of crystalline stability, whereas liquid or oily analogues (e.g., 2ad in ) prioritize solubility .
Biological Activity
The compound 2-(4-Methyl-1H-pyrazol-1-yl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interactions with specific biological targets. The presence of the pyrazole moiety is known to enhance the compound's ability to interact with various enzymes and receptors. Notably, compounds containing pyrazole structures have been reported to exhibit anti-inflammatory and anticancer activities.
Inhibition of Kinases
Research indicates that pyrazole derivatives can act as inhibitors of several kinases involved in cancer progression. For instance, studies have shown that certain pyrazole-based compounds inhibit the activity of c-Met and FGFR1 kinases, which are critical in tumor growth and metastasis. The binding interactions between these compounds and their targets often involve hydrogen bonding and π–π stacking interactions.
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Kinase Inhibition | c-Met | Significant inhibition | |
| Anti-inflammatory | Microglial Activation | Reduced NO production | |
| Anticancer | FGFR1 | Over 50% inhibition |
Case Study 1: Neuroinflammation
A recent study investigated the anti-inflammatory properties of pyrazole derivatives in a model of Parkinson's Disease (PD). The compound was shown to significantly reduce nitric oxide production in LPS-stimulated microglia. This suggests a protective mechanism against neuroinflammation associated with PD progression .
Case Study 2: Cancer Therapeutics
In another study focusing on cancer therapeutics, the compound demonstrated potent inhibitory effects against FGFR1 at concentrations as low as 10 μM. This inhibition was linked to a decrease in cell proliferation in various cancer cell lines, indicating potential applications in targeted cancer therapy .
Research Findings
Further research has highlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. For instance, altering substituents on the pyrazole ring can significantly affect kinase inhibition potency and selectivity. This structural optimization is crucial for developing more effective therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how is its purity validated?
- Methodological Answer : The compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. A common approach involves reacting a pyridine-derived boronic ester with a halogenated pyrazole derivative. For example:
Combine 6-bromo-2-(4-methylpyrazol-1-yl)pyridine with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and a base (e.g., KOAc) in DMSO at 80–100°C for 12–24 hours .
Purify the product via column chromatography (silica gel, ethyl acetate/hexane) and recrystallize in ethanol.
Validation :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyrazole C-H at δ 7.5–8.0 ppm, boronate B-O peaks at δ 1.3 ppm) .
- HPLC/GC : Purity >98% (using C18 columns, acetonitrile/water mobile phase) .
- Mass Spectrometry : ESI-MS to verify molecular ion [M+H]⁺ at m/z 271.13 .
Q. How should this compound be stored to ensure stability, and what factors degrade its integrity?
- Methodological Answer :
- Storage : Store at –20°C in sealed, moisture-free vials under inert gas (argon/nitrogen) .
- Critical Factors :
Moisture Sensitivity : Hydrolysis of the boronate ester occurs in aqueous or humid conditions, forming boronic acid byproducts. Use anhydrous solvents (e.g., THF, DMF) for reactions .
Light/Temperature : Prolonged exposure to light or temperatures >25°C accelerates decomposition. Monitor via periodic NMR .
Advanced Research Questions
Q. What experimental strategies resolve inconsistent yields in Suzuki-Miyaura reactions using this compound?
- Methodological Answer : Low yields often stem from:
Catalyst Inefficiency : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) at 1–5 mol% loading .
Base Optimization : Replace KOAc with stronger bases (e.g., Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) to enhance transmetallation .
Oxygen Sensitivity : Degas solvents and perform reactions under argon. Confirm via control experiments with/without degassing .
Data Analysis : Use LC-MS to identify boronic acid byproducts (e.g., m/z 213.08) and adjust reaction stoichiometry .
Q. How can researchers address overlapping signals in the ¹H NMR spectrum of this compound?
- Methodological Answer : Signal overlap between pyridine (δ 8.0–8.5 ppm) and pyrazole (δ 7.5–8.0 ppm) protons can be resolved via:
2D NMR : HSQC correlates C-H bonds, distinguishing pyridine C2-H (coupled to adjacent N) from pyrazole C4-H .
Variable Temperature NMR : Cool samples to –40°C to sharpen broad peaks caused by dynamic exchange .
Additive Tests : Add shift reagents (e.g., Eu(fod)₃) to induce splitting .
Q. What methodologies assess the compound’s stability in biologically relevant buffers?
- Methodological Answer : Design a kinetic stability study:
Buffer Preparation : Prepare PBS (pH 7.4) and acetate buffer (pH 5.0) .
Incubation : Dissolve the compound (1 mM) in each buffer at 37°C. Sample aliquots at 0, 6, 12, 24 hours.
Analysis : Quantify degradation via HPLC (C18 column, 220 nm detection). Calculate half-life (t₁/₂) using first-order kinetics .
Key Finding : Boronate esters degrade faster at acidic pH (e.g., t₁/₂ = 4 hours at pH 5 vs. 24 hours at pH 7.4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
